1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide
Description
This compound is a naphthyridine derivative, a class of heterocyclic molecules historically significant in medicinal chemistry. Naphthyridines, such as nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), were among the first quinolone antibiotics, demonstrating potent antibacterial activity by targeting DNA gyrase . The subject compound replaces the carboxylic acid group of nalidixic acid with a carboxamide moiety and introduces a [1-(4-methylpiperazino)cyclohexyl]methyl substituent at the N~3~ position. This structural modification likely enhances metabolic stability and alters target specificity, as carboxamides are less prone to rapid clearance than carboxylic acids. The 4-methylpiperazine and cyclohexyl groups may improve solubility and facilitate interactions with biological targets via hydrogen bonding or hydrophobic effects, making this compound a candidate for anticancer or antimicrobial applications .
Properties
IUPAC Name |
1-ethyl-7-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2/c1-4-28-16-20(21(30)19-9-8-18(2)26-22(19)28)23(31)25-17-24(10-6-5-7-11-24)29-14-12-27(3)13-15-29/h8-9,16H,4-7,10-15,17H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKBWQNAQXBLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3(CCCCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves several steps. The starting material is typically 1,8-naphthyridine, which undergoes a series of reactions to introduce the ethyl, methyl, and piperazino groups. The key steps include:
Alkylation: Introduction of the ethyl group at the 1-position.
Methylation: Introduction of the methyl group at the 7-position.
Cyclohexylation: Introduction of the cyclohexyl group at the N3 position.
Piperazino Substitution: Introduction of the 4-methylpiperazino group.
The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Table 1: Comparison of Naphthyridine Derivatives
*Estimated based on structural analogs.
Key Differences and Implications
Solubility and Bioavailability
- The target compound’s 4-methylpiperazine group introduces basicity, enhancing aqueous solubility compared to purely hydrophobic analogs like the N-(3-chloro-4-methylphenyl) derivative .
- Carboxamide-containing analogs (e.g., target compound, ) exhibit greater metabolic stability than carboxylic acid derivatives like nalidixic acid, which are prone to rapid renal excretion .
Biological Activity
The compound 1-ethyl-7-methyl-N~3~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide , belongs to the class of naphthyridine derivatives , which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C_{19}H_{25}N_{3}O_{2}
- Molecular Weight : 329.43 g/mol
The structural features include a naphthyridine core , which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies indicate that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase, which is critical for DNA replication.
| Compound | Target | Activity |
|---|---|---|
| Naphthyridine Derivative | DNA gyrase | Inhibition of bacterial growth |
| Nalidixic Acid | Gram-negative bacteria | Antibacterial |
Antitumor Effects
Research has demonstrated that naphthyridine derivatives possess antitumor activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural modifications, particularly the presence of piperazine moieties, enhance its potency against various cancer cell lines.
Case Study : A study on related naphthyridine compounds indicated that modifications at the 7-position significantly improved cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Properties
The anti-inflammatory effects of naphthyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.
| Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Compounds in this class disrupt bacterial DNA replication.
- Apoptosis Induction : They can trigger apoptotic pathways in cancer cells.
- Cytokine Modulation : Reduction in inflammatory cytokines leads to decreased inflammation.
Research Findings
Recent studies have focused on the synthesis and evaluation of naphthyridine derivatives:
- A study published in SciELO highlighted the microwave-assisted synthesis of naphthyridine derivatives, emphasizing their broad spectrum of biological activities including antibacterial and anticancer effects .
- Another article from PubChem confirmed the structural integrity and potential applications of similar compounds in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
